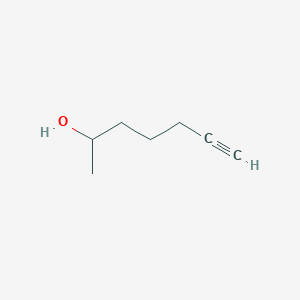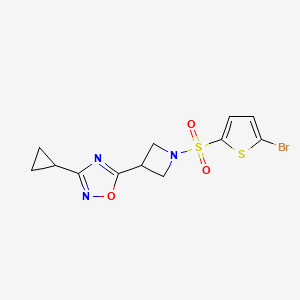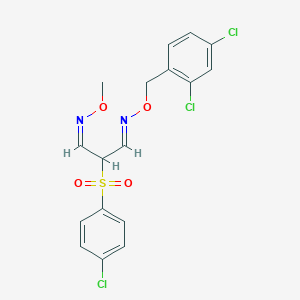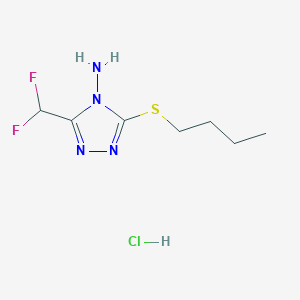![molecular formula C16H20F3N5O B2554973 2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine CAS No. 2198373-39-4](/img/structure/B2554973.png)
2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C16H20F3N5O and its molecular weight is 355.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
The compound contains a 1,2,3-triazole ring, which is a common motif in medicinal chemistry. Compounds containing 1,2,3-triazole rings have been studied for various purposes, such as for generating metal coordination complexes and supramolecular self-assemblies . .
Mode of action
The mode of action would depend on the specific target of the compound. For instance, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to downstream effects. If it targets a receptor, it might act as an agonist or antagonist, modulating the receptor’s signaling .
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been involved in various biochemical pathways, including those related to cell signaling, enzyme activity, and metal ion homeostasis .
Result of action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular function to the induction of cell death, depending on the context .
Action environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .
Properties
IUPAC Name |
2-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O/c17-16(18,19)14-2-1-3-15(21-14)25-12-13-4-7-23(8-5-13)10-11-24-9-6-20-22-24/h1-3,6,9,13H,4-5,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTSIODURUSDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)CCN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[3-fluoro-4-(1-propan-2-yltetrazol-5-yl)phenyl]acetamide](/img/structure/B2554890.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[2,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B2554893.png)


![6-methyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2554897.png)

![2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2554901.png)
![Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2554905.png)


![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2554908.png)
![7-Methyl-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2554910.png)
![8-(4-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2554911.png)

